molecular formula C22H21N5O3 B6508810 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 894999-88-3

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B6508810
CAS No.: 894999-88-3
M. Wt: 403.4 g/mol
InChI Key: ZIZRDPOICWVTRR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core structure with an acetamide side chain. The molecule features a 2,4-dimethylphenyl group at the pyrazole N1-position and a 4-methoxyphenyl substituent on the acetamide nitrogen. These structural elements contribute to its physicochemical properties, such as moderate lipophilicity (due to the dimethylphenyl group) and enhanced solubility (from the methoxy group).

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-4-9-19(15(2)10-14)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-16-5-7-17(30-3)8-6-16/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZRDPOICWVTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure with a fused pyrazolo[3,4-d]pyrimidine core and substituents that enhance its biological activity. The presence of a methoxyphenyl group and a dimethylphenyl moiety contributes to its unique reactivity profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through selective inhibition of cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines.

Key Findings:

  • Cell Lines Tested: The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), A549 (lung cancer), and PC-3 (prostate cancer).
  • IC50 Values: The compound demonstrated an IC50 value of approximately 5.1 µM against CDK2, indicating potent inhibitory activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of CDK2: Binding to the active site of CDK2 disrupts its function in phosphorylating target proteins necessary for cell cycle progression.
  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 in treated cells .

Comparative Studies

A comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications to the scaffold significantly affect biological activity. For instance:

  • Derivatives lacking the pyrazolo[3,4-d]pyrimidine scaffold exhibited reduced antiproliferative effects.
  • Substituents at specific positions on the pyrazolo ring were crucial for maintaining high levels of activity against various tumor types .

Case Studies

StudyCompoundCell LineIC50 (µM)Remarks
2-[1-(2,4-dimethylphenyl)-...]MCF-75.1Significant CDK2 inhibition
N-(2-chlorophenyl)-...MCF723Moderate activity compared to doxorubicin
Pyrazolo[3,4-d]pyrimidinesA549Not specifiedInduced apoptosis via caspase activation

Pharmacokinetics and Toxicity

Further studies are needed to elucidate the pharmacokinetic profile and potential toxicity of this compound. Preliminary investigations suggest favorable absorption characteristics with low toxicity in animal models at therapeutic doses.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines often target specific kinases involved in tumor growth and proliferation. For instance, they may inhibit cyclin-dependent kinases (CDKs) or other signaling pathways critical for cancer cell survival .
  • Case Study : A study published in Cancer Research demonstrated that a closely related pyrazolo[3,4-d]pyrimidine derivative effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

Neurological Disorders

The compound may also have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems:

  • Mechanism : It has been suggested that pyrazolo[3,4-d]pyrimidines can act as allosteric modulators of G-protein coupled receptors (GPCRs), which play a crucial role in neurotransmission .
  • Case Study : Research exploring the effects of related compounds on animal models of anxiety and depression revealed significant behavioral improvements, indicating potential use as anxiolytics or antidepressants .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest:

  • Mechanism : By inhibiting pro-inflammatory cytokines and pathways such as NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), these compounds can reduce inflammation .
  • Case Study : In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can significantly lower levels of inflammatory markers in macrophage cultures exposed to lipopolysaccharides (LPS) .

Summary of Findings

The applications of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide span several therapeutic areas:

Application AreaMechanism of ActionRelevant Case Studies
Anticancer ActivityInhibition of kinases; apoptosis inductionTumor growth reduction in xenograft models
Neurological DisordersModulation of GPCRs; neurotransmitter system effectsBehavioral improvements in anxiety/depression models
Anti-inflammatoryInhibition of cytokines; NF-kB pathway suppressionReduced inflammatory markers in macrophage cultures

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Compound Name (Reference) R1 (Pyrazole N1-Substituent) R2 (Acetamide N-Substituent) Notable Features
Target Compound 2,4-dimethylphenyl 4-methoxyphenyl Balanced lipophilicity/solubility; electron-donating methoxy group
2-[1-(4-Fluorophenyl)-...]acetamide () 4-fluorophenyl 2-methoxyphenyl Fluorine’s electronegativity may enhance binding affinity; ortho-methoxy reduces steric hindrance
N-benzyl-2-[1-(4-fluorophenyl)-...]acetamide () 4-fluorophenyl Benzyl Benzyl group increases steric bulk, potentially altering target selectivity
2-(2,4-Dichlorophenoxy)-...acetamide () 4-methylbenzyl 2,4-dichlorophenoxyethyl Chlorine atoms improve stability; dichlorophenoxy may reduce solubility
2-Chloro-N-[1-(4-chlorophenyl)-...]acetamide () 4-chlorophenyl Chloroacetamide Chlorine substituents enhance metabolic stability but may limit solubility

Key Structural and Functional Differences:

Fluorine () introduces electronegativity, enhancing binding to hydrophobic pockets in target proteins . Chlorine () increases molecular stability and lipophilicity but may reduce aqueous solubility .

Steric Considerations :

  • The benzyl group in adds steric bulk, which could hinder binding to compact active sites but improve selectivity for larger pockets .
  • 2,4-Dimethylphenyl (target compound) provides moderate steric hindrance, balancing membrane permeability and target engagement .

Synthetic Accessibility :

  • highlights that reactions with α-chloroacetamides are common in synthesizing such derivatives, suggesting the acetamide side chain is a versatile handle for modifications .

Biological Implications :

  • Pyrazolo-pyrimidine cores are associated with kinase inhibition (e.g., JAK2, EGFR) in related studies . Substituent variations likely modulate potency and selectivity.
  • The 4-methoxyphenyl group in the target compound may reduce cytotoxicity compared to chlorinated analogs () due to lower electrophilicity .

Research Findings and Trends

Structure-Activity Relationships (SAR) :

  • Para-substitutions on the phenyl ring (e.g., 4-fluoro in vs. 4-methoxy in the target compound) significantly influence electronic and steric profiles, impacting target binding .
  • Ortho-methoxy groups () may induce conformational strain, altering molecular geometry compared to para-substituted analogs .

Fluorine-containing analogs () balance lipophilicity and solubility, making them favorable for CNS-targeting applications .

Comparative Synthetic Routes :

  • and describe reactions with N-arylsubstituted α-chloroacetamides , indicating shared synthetic pathways for pyrazolo-pyrimidine derivatives .

Q & A

Q. Example Optimization Table :

Parameter Range Tested Optimal Value
Temperature70–110°C95°C
Catalyst (eq.)0.8–1.51.2
Reaction Time6–14h10h

Advanced: How to resolve contradictions in spectral data or biological activity across studies?

  • Comparative Analysis : Replicate synthesis under controlled conditions and compare NMR/LC-MS data with literature. For example, discrepancies in pyrazole ring proton shifts may arise from solvent polarity or tautomerism.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments to validate experimental NMR assignments.
  • Biological Assay Validation : Use standardized cell lines (e.g., HEK293 for kinase inhibition) and control compounds to isolate structure-activity contributions .

Advanced: What strategies are used to study structure-activity relationships (SAR) for medicinal chemistry applications?

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 3,4-dimethoxyphenyl) to assess binding affinity.
  • Pharmacophore Mapping : Identify critical moieties (e.g., the pyrazolo-pyrimidinone core and acetamide linker) using docking studies with target proteins (e.g., kinases).
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to improve half-life, as seen in analogs like N-(3-chloro-4-methoxyphenyl) derivatives .

Q. SAR Insights from Analog Studies :

Modification Biological Impact Reference
4-FluorophenylIncreased kinase inhibition (IC₅₀: 0.8 μM → 0.3 μM)
2,4-DimethylphenylEnhanced metabolic stability (t₁/₂: 2h → 5h)

Advanced: How to address low solubility or stability in biological assays?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound solubility without cytotoxicity.
  • Prodrug Design : Convert the acetamide to a methyl ester prodrug, improving membrane permeability (e.g., logP increased from 2.1 to 3.5) .
  • Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) via freeze-drying for long-term storage .

Advanced: What computational tools are recommended for predicting reactivity or toxicity?

  • ADMET Prediction : SwissADME or ADMETlab2.0 estimate permeability (e.g., Caco-2 model) and cytochrome P450 interactions.
  • Docking Software : AutoDock Vina or Schrödinger Suite for target engagement studies (e.g., binding to EGFR kinase).
  • Toxicity Profiling : ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., nitro groups) .

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